molecular formula C17H22N2O4 B2418710 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902935-52-7

4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No.: B2418710
CAS No.: 1902935-52-7
M. Wt: 318.373
InChI Key: VPIWTHBLXVHOKM-UHFFFAOYSA-N
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Description

4-Acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide ( 1902894-85-2) is a synthetic benzamide derivative with a molecular formula of C19H21NO3S and a molecular weight of 343.4 g/mol . This chemical entity features a complex structure integrating an acetamidobenzamide moiety with an octahydrobenzo[b][1,4]dioxin ring system, making it a valuable intermediate for advanced pharmaceutical and chemical research . While specific biological data for this compound is not fully characterized in the available literature, its structural framework suggests potential as a key precursor in medicinal chemistry explorations. Researchers can utilize this compound in the design and synthesis of novel molecules, particularly in developing targeted therapies and probing structure-activity relationships (SAR). This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-11(20)18-13-4-2-12(3-5-13)17(21)19-14-6-7-15-16(10-14)23-9-8-22-15/h2-5,14-16H,6-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIWTHBLXVHOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous sodium carbonate solution . This reaction yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in N,N-dimethylformamide and lithium hydride as a base to afford the final product .

Chemical Reactions Analysis

4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include alkyl or aralkyl halides, and the reactions are typically carried out in polar aprotic solvents such as N,N-dimethylformamide with lithium hydride as a base . The major products formed from these reactions are N-substituted derivatives of the original compound .

Scientific Research Applications

This compound has been explored for its potential use in various scientific research applications. It has shown promise as an antibacterial agent and moderate enzyme inhibitor . Additionally, derivatives of this compound have been investigated for their potential use in organic light-emitting devices (OLEDs), where they exhibit blue emission and efficient device performance . The compound’s unique structure makes it a valuable candidate for further research in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit certain enzymes essential for bacterial growth . The compound’s structure allows it to interact with these enzymes, thereby disrupting their function and inhibiting bacterial proliferation .

Comparison with Similar Compounds

Similar compounds to 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide include other N-substituted derivatives of 2,3-dihydrobenzo[1,4]dioxin-6-yl compounds . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Biological Activity

4-Acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy in various biological models, and potential clinical applications.

Chemical Structure

The chemical structure of 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can be represented as follows:

C16H19N3O3\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Research indicates that this compound acts primarily as an inhibitor of the monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6). These enzymes are involved in the endocannabinoid system, which regulates various physiological processes including pain sensation, mood, and memory.

Inhibition of MAGL and ABHD6

  • MAGL Inhibition : The compound demonstrates significant inhibitory activity against MAGL, leading to increased levels of endocannabinoids like anandamide. This effect can enhance analgesic and anti-inflammatory responses .
  • ABHD6 Inhibition : Similarly, inhibition of ABHD6 contributes to the modulation of endocannabinoid signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases and mood disorders .

Biological Activity

The biological activity of 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has been evaluated in various studies:

Antifungal Activity

A study involving derivatives of benzamides showed that compounds similar to 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide exhibited antifungal properties. The results indicated significant fungicidal activity against Botrytis cinerea and other fungal strains .

Case Study: Efficacy in Pain Models

In preclinical models assessing pain relief:

  • Analgesic Effects : The compound was tested in models of inflammatory pain where it demonstrated significant analgesic effects comparable to established NSAIDs.
  • Mechanism Exploration : Further investigations revealed that its analgesic properties are mediated through the endocannabinoid system modulation .

Toxicity Profile

The toxicity assessment is crucial for evaluating the safety profile of 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide:

  • Acute Toxicity : In zebrafish embryo assays, the compound exhibited low toxicity at concentrations up to 20.58 mg/L .
  • Long-term Effects : Long-term studies are required to fully understand its chronic toxicity and potential side effects.

Data Tables

Biological ActivityModel UsedResultReference
MAGL InhibitionEnzymatic AssayIC50 = 25 nM
ABHD6 InhibitionEnzymatic AssayIC50 = 30 nM
Antifungal ActivityBotrytis cinerea84.4% inhibition at 100 mg/L
Analgesic EffectInflammatory Pain ModelSignificant reduction in pain scores

Q & A

Basic: What are the recommended synthetic routes for 4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling an activated benzamide derivative (e.g., 4-acetamidobenzoic acid) with an octahydrobenzo[b][1,4]dioxin-6-amine intermediate. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or oxalyl chloride to generate the reactive acyl chloride .
  • Amide bond formation : React the activated benzamide with the octahydrobenzodioxin amine under inert conditions (N₂ atmosphere) in aprotic solvents (e.g., DMF or THF) at 0–25°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) . Yield improvements (24–60%) are achieved by controlling stoichiometry, temperature, and catalyst selection (e.g., pyridine for acid scavenging) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., acetamido protons at δ 2.1–2.3 ppm, aromatic protons in the benzodioxin ring at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18, acetonitrile/water gradients) .
  • Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Basic: How do physicochemical properties (e.g., lipophilicity) influence its bioavailability in preclinical models?

Methodological Answer:

  • LogP determination : Experimental logP values (e.g., ~3.2) predict moderate lipophilicity, favoring passive diffusion across membranes but requiring formulation optimization (e.g., PEG-based carriers) to enhance solubility .
  • Bioavailability studies : In rodent models, moderate oral bioavailability (20–30%) correlates with first-pass metabolism. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can improve systemic exposure .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with modified acetamido groups (e.g., trifluoromethyl, thiomethoxy) to assess steric/electronic effects on target binding .
  • Biological assays : Test inhibitory potency in enzyme assays (e.g., kinase inhibition) or cell-based models (e.g., cancer cell viability). Use IC₅₀ values to rank derivatives .
  • Crystallography : Co-crystallize lead compounds with target proteins (e.g., glucocorticoid receptors) to identify key binding interactions .

Advanced: What computational strategies predict interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., benzodioxin ring interactions with hydrophobic pockets) .
  • MD simulations : Conduct 100-ns simulations to assess binding stability and identify critical residues (e.g., hydrogen bonds with acetamido carbonyl groups) .
  • QSAR modeling : Develop predictive models using descriptors like polar surface area and H-bond donors to optimize pharmacokinetics .

Advanced: How can contradictory bioactivity data across cell lines or animal models be resolved?

Methodological Answer:

  • Dose-response validation : Replicate studies with standardized protocols (e.g., fixed exposure times, serum-free conditions) to minimize variability .
  • Mechanistic profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
  • Species-specific metabolism : Compare metabolite profiles (LC-MS/MS) in human vs. rodent hepatocytes to explain efficacy discrepancies .

Advanced: What methodologies optimize ADMET properties during lead optimization?

Methodological Answer:

  • In vitro ADMET screening :
    • CYP inhibition : Use fluorogenic assays to assess CYP3A4/2D6 inhibition .
    • Plasma stability : Incubate compounds in plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .
  • In silico predictions : Tools like SwissADME estimate BBB permeability (e.g., <5% brain uptake due to high polar surface area) .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and reduce first-pass metabolism .

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